molecular formula C21H23ClN2O6S B11124544 N-(1,3-benzodioxol-5-yl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11124544
M. Wt: 466.9 g/mol
InChI Key: NZPROXJLWDCHGN-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzodioxole group and a chlorinated ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorinated Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of a chlorinated ethoxybenzene derivative using chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperidine intermediates with the chlorinated ethoxybenzenesulfonyl group under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperidine rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorinated ethoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and piperidine rings may interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-3-carboxamide
  • N-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorobenzenesulfonyl)piperidine-3-carboxamide

Uniqueness

N-(2H-1,3-Benzodioxol-5-yl)-1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-3-carboxamide is unique due to the presence of both the chlorinated ethoxybenzenesulfonyl group and the benzodioxole ring. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23ClN2O6S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O6S/c1-2-28-18-8-6-16(11-17(18)22)31(26,27)24-9-3-4-14(12-24)21(25)23-15-5-7-19-20(10-15)30-13-29-19/h5-8,10-11,14H,2-4,9,12-13H2,1H3,(H,23,25)

InChI Key

NZPROXJLWDCHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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